

Quinolin-8-ylmethanol: A Versatile Scaffold for Medicinal Chemistry

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Compound of Interest

Compound Name: **Quinolin-8-ylmethanol**

Cat. No.: **B099120**

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Quinolin-8-ylmethanol and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry. The quinoline core is a "privileged scaffold," known for its ability to interact with a wide range of biological targets. The presence of a hydroxymethyl group at the 8-position provides a key handle for synthetic modification, allowing for the creation of diverse libraries of compounds with a broad spectrum of pharmacological activities, including anticancer, neuroprotective, and antimicrobial effects.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing **quinolin-8-ylmethanol** as a building block for the synthesis of novel bioactive molecules.

Application Notes

The quinoline ring system is a common feature in many natural and synthetic bioactive compounds.^[1] Derivatives of **quinolin-8-ylmethanol** are being explored for various therapeutic applications due to their diverse biological activities.

Anticancer Activity: Quinoline derivatives have shown significant potential as anticancer agents by targeting various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.^[2] Some derivatives have been shown to induce apoptosis and disrupt key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.^{[3][4][5]}

Neuroprotective Effects: The neuroprotective potential of quinoline derivatives is an active area of research. Certain compounds have shown the ability to inhibit enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are implicated in the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's.[6][7] Their antioxidant properties also contribute to their neuroprotective effects.[6]

Antimicrobial Activity: Derivatives of quinoline have a long history of use as antimicrobial agents. By modifying the **quinolin-8-ylmethanol** scaffold, novel compounds with potent activity against a range of bacterial and fungal pathogens can be developed.[8][9][10] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of the cell membrane.[11]

Data Presentation: Biological Activities of Quinoline Derivatives

The following tables summarize the in vitro biological activities of various quinoline derivatives, highlighting their potential in different therapeutic areas. While not all compounds are directly synthesized from **quinolin-8-ylmethanol**, they represent the broader class of 8-substituted quinolines and demonstrate the potential of this scaffold.

Table 1: Anticancer Activity of Quinoline Derivatives

Compound	Cancer Cell Line	IC50 (μM)	Reference
8-hydroxy-2-quinolinicarbaldehyde	Hep3B	6.25 ± 0.034	[10]
8-hydroxy-2-quinolinicarbaldehyde	MDA231, T-47D, Hs578t, SaoS2, K562, SKHep1	12.5–25	[10]
Cinnoline Derivative 25 (PI3K inhibitor)	HCT116	0.264	[12]
Cinnoline Derivative 25 (PI3K inhibitor)	A549	2.04	[12]
Cinnoline Derivative 25 (PI3K inhibitor)	MDA-MB-231	1.14	[12]
Quinoline-based EGFR/HER-2 Inhibitor 5a	MCF-7	0.071 (EGFR), 0.031 (HER-2)	[5]
Quinoline-amidrazone Hybrid 10d	A549	43.1	[6]
Quinoline-amidrazone Hybrid 10d	MCF-7	59.1	[6]

Table 2: Antimicrobial Activity of Quinoline Derivatives

Compound	Microorganism	MIC (µg/mL)	Reference
Quinoline Derivative 3c	Staphylococcus aureus	2.67	[8]
Quinoline Derivative 3c	Candida albicans	5.6	[8]
Quinoline Derivative 7 (vs. MRSA)	E. coli ATCC25922	2	[9]
Quinoline Derivative 7 (vs. MRSA)	S. aureus	2	[9]
Quinoline Derivative 9	Staphylococcus aureus	0.12	[9]
Quinoline Derivative 9	Escherichia coli	0.12	[9]
Quinoline Derivative 37 (vs. MTB)	Drug-resistant M. tuberculosis strains	0.08 - 0.31	[9]
Hybrid Quinoline-Sulfonamide Cadmium (II) Complex	Staphylococcus aureus ATCC25923	0.1904	[13]
Hybrid Quinoline-Sulfonamide Cadmium (II) Complex	Escherichia coli ATCC25922	6.09	[13]
Hybrid Quinoline-Sulfonamide Cadmium (II) Complex	Candida albicans ATCC10231	0.1904	[13]

Experimental Protocols

This section provides detailed methodologies for the synthesis of **quinolin-8-ylmethanol** derivatives and the evaluation of their biological activity.

Protocol 1: Synthesis of Quinolin-8-ylmethyl Ethers via Williamson Ether Synthesis

This protocol describes a general method for the synthesis of ethers from **quinolin-8-ylmethanol** and an alkyl halide.[14][15][16][17][18]

Materials:

- **Quinolin-8-ylmethanol**
- Sodium hydride (NaH, 60% dispersion in mineral oil)
- Anhydrous N,N-dimethylformamide (DMF)
- Alkyl halide (e.g., benzyl bromide, ethyl iodide)
- Diethyl ether
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography

Procedure:

- To a solution of **quinolin-8-ylmethanol** (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.
- Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
- Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

- Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic layers and wash with water and then brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired quinolin-8-ylmethyl ether.
- Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Evaluation of Anticancer Activity using MTT Assay

This protocol outlines the procedure for determining the cytotoxic effects of synthesized **quinolin-8-ylmethanol** derivatives on cancer cell lines.[\[19\]](#)

Materials:

- Human cancer cell lines (e.g., MCF-7, A549, HCT116)
- Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
- Synthesized **quinolin-8-ylmethanol** derivatives dissolved in DMSO
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well microplates

- Microplate reader

Procedure:

- Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium and incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.
- Prepare serial dilutions of the test compounds in complete medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%.
- After 24 hours, replace the medium with 100 μ L of medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
- Incubate the plate for 48-72 hours at 37 °C.
- Add 20 μ L of MTT solution to each well and incubate for another 4 hours.
- Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Evaluation of Antimicrobial Activity using Broth Microdilution Method

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial and fungal strains.[\[20\]](#)

Materials:

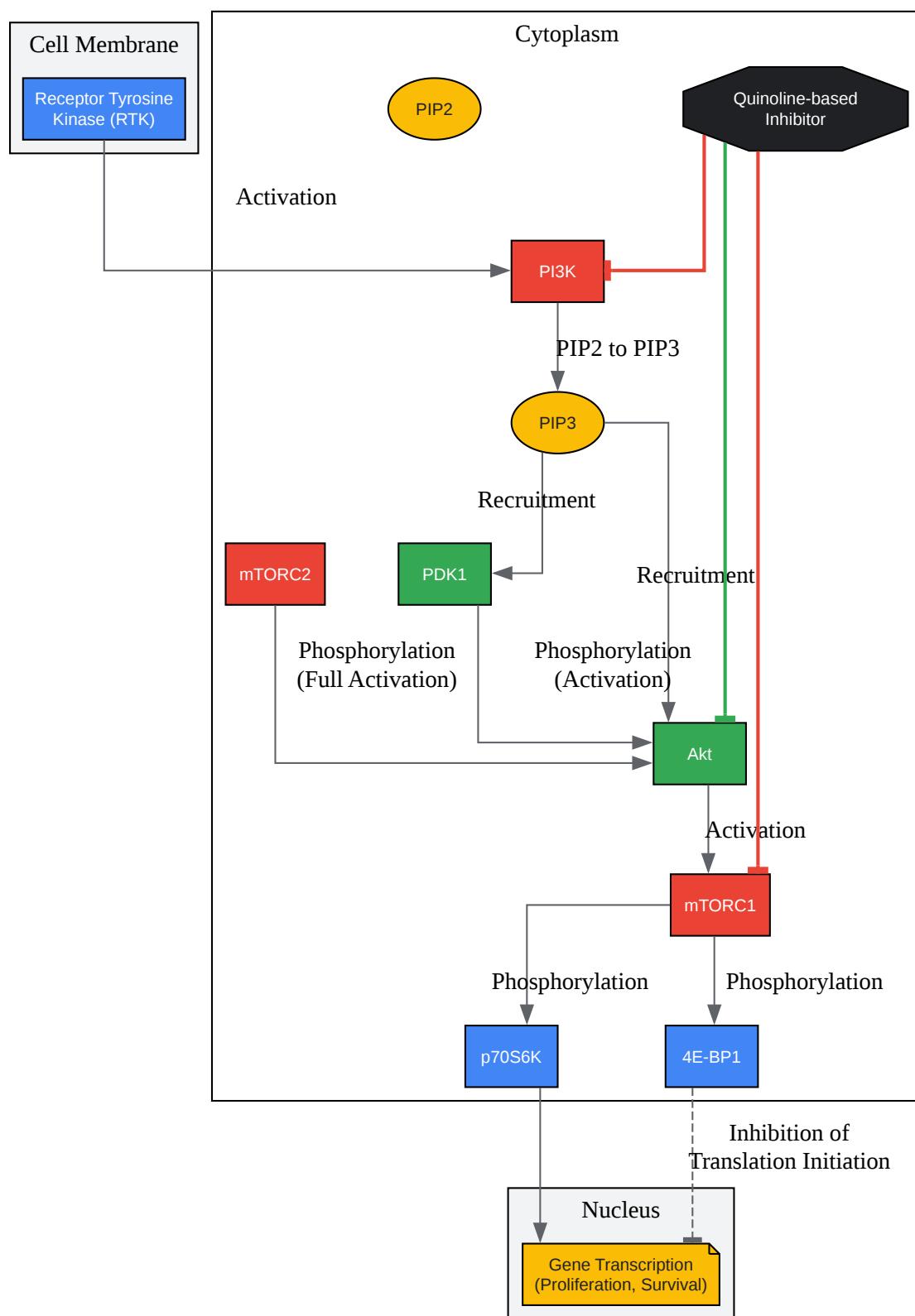
- Bacterial or fungal strains (e.g., *Staphylococcus aureus*, *Escherichia coli*, *Candida albicans*)
- Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
- Synthesized **quinolin-8-ylmethanol** derivatives dissolved in DMSO
- 96-well microplates
- Microplate reader or visual inspection

Procedure:

- Prepare a twofold serial dilution of the test compounds in the appropriate broth medium in a 96-well plate.
- Prepare an inoculum of the microorganism from an overnight culture, adjusted to a concentration of approximately 5×10^5 CFU/mL (for bacteria) or $0.5-2.5 \times 10^3$ CFU/mL (for fungi).
- Add the microbial inoculum to each well of the 96-well plate. Include a growth control (medium with inoculum but no compound) and a sterility control (medium only).
- Incubate the plates at 37 °C for 18-24 hours for bacteria or at 35 °C for 24-48 hours for fungi.
- Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be done by visual inspection or by measuring the absorbance at 600 nm.

Visualizations

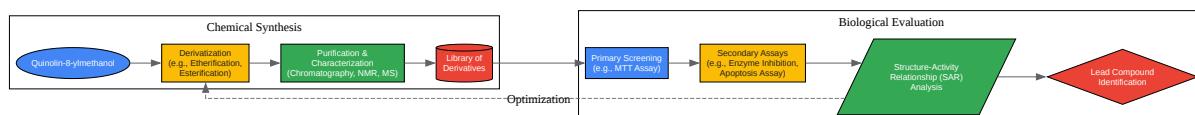
Signaling Pathway



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Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition points for quinoline-based derivatives.

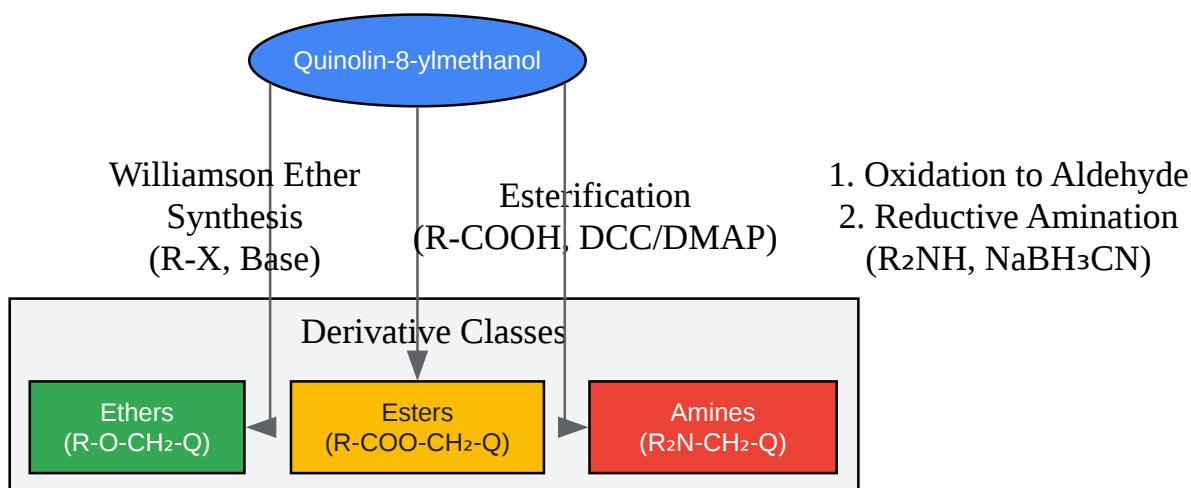
Experimental Workflow



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Caption: A generalized experimental workflow for the synthesis and biological evaluation of **quinolin-8-ylmethanol** derivatives.

Logical Relationship: Derivatization Strategies



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Caption: Key synthetic strategies for the derivatization of **quinolin-8-ylmethanol**.

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